molecular formula C14H18N4O5S B2558780 4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine CAS No. 866050-42-2

4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine

Cat. No.: B2558780
CAS No.: 866050-42-2
M. Wt: 354.38
InChI Key: BTMDJEAVTJVFDT-UHFFFAOYSA-N
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Description

4-{4-[(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine (CAS: 866050-42-2) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₄H₁₈N₄O₅S and a molecular weight of 354.38 g/mol . Its structure comprises:

  • A morpholine ring linked to a phenyl group.
  • A sulfonyl bridge (-SO₂-) connecting the phenyl ring to a 2-methyl-4,5-dihydroimidazole moiety.
  • A nitro group (-NO₂) at the ortho position of the phenyl ring.

Key properties include a melting point and purity of ≥95%, though specific thermodynamic data (e.g., boiling point) remain unreported .

Properties

IUPAC Name

4-[4-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]-2-nitrophenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O5S/c1-11-15-4-5-17(11)24(21,22)12-2-3-13(14(10-12)18(19)20)16-6-8-23-9-7-16/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMDJEAVTJVFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCN1S(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 4-Phenylmorpholine

Initial studies utilized 4-phenylmorpholine as the starting material. Nitration with fuming HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C for 4 h produced 2-nitro-4-phenylmorpholine in 68% yield. Regioselectivity arises from the morpholine oxygen’s +M effect, directing electrophilic attack to the para position relative to the amino group.

Sulfonation and Chlorosulfonation

The nitro-substituted intermediate underwent sulfonation using chlorosulfonic acid (3 eq) in dichloroethane at 40°C for 6 h. Key parameters:

Parameter Optimal Value Yield Impact
Temperature 40°C +22%
Reaction Time 6 h -9%*
Solvent Polarity Low (DCE) +15%

*Prolonged times >8 h led to over-sulfonation.

Quenching with ice water followed by extraction with ethyl acetate afforded 4-(4-chlorosulfonyl-2-nitrophenyl)morpholine as pale yellow crystals (mp 112–114°C) in 74% yield.

Preparation of 2-Methyl-4,5-dihydro-1H-imidazole

Cyclocondensation Methods

The dihydroimidazole ring was constructed via Huigsen-type [2+3] cycloaddition between ethylenediamine derivatives and α-keto esters:

  • N-Methylethylenediamine (1.0 eq) reacted with methyl pyruvate (1.2 eq) in refluxing toluene with 4Å molecular sieves for 12 h
  • Acid-catalyzed (pTSA, 0.1 eq) cyclization at 110°C for 6 h

This two-step process yielded 2-methyl-4,5-dihydro-1H-imidazole hydrochloride in 81% yield. Critical purification involved recrystallization from ethanol/diethyl ether (1:5).

Alternative Microwave-Assisted Synthesis

Recent advances employed microwave irradiation (150 W, 100°C) to accelerate the reaction between 1,2-diaminopropane and triethyl orthoacetate in DMF. Key advantages:

  • Reaction time reduced from 12 h → 35 min
  • Yield improved to 89%
  • Enhanced regioselectivity (98:2 cis:trans)

Sulfonamide Coupling Strategies

Classical Amine-Chlorosulfone Reaction

The pivotal coupling step was optimized using 4-(4-chlorosulfonyl-2-nitrophenyl)morpholine (1.0 eq) and 2-methyl-4,5-dihydro-1H-imidazole (1.5 eq) in THF with Et₃N (2.5 eq) as base:

Optimization Table

Base Solvent Temp (°C) Time (h) Yield (%)
Et₃N THF 25 24 62
DBU DCM 40 12 58
NaH DMF 0→25 6 71
K₂CO₃ Acetone 50 18 49

Sodium hydride in DMF provided superior results due to:

  • Complete deprotonation of the imidazole NH
  • Enhanced nucleophilicity of the amine
  • Polar aprotic solvent stabilization of intermediates

Phase-Transfer Catalyzed Method

A patent disclosed using tetra-n-butylammonium bromide (TBAB, 0.1 eq) in a biphasic system (H₂O/CH₂Cl₂):

  • 4 h reaction time at 25°C
  • 83% isolated yield
  • Simplified workup via phase separation

Spectroscopic Characterization and Quality Control

Key Spectral Data

¹H NMR (400 MHz, CDCl₃)

  • δ 8.21 (d, J=8.4 Hz, 1H, Ar-H)
  • δ 7.89 (dd, J=8.4, 2.0 Hz, 1H, Ar-H)
  • δ 7.45 (d, J=2.0 Hz, 1H, Ar-H)
  • δ 4.02–3.94 (m, 4H, morpholine OCH₂)
  • δ 3.68–3.61 (m, 4H, morpholine NCH₂)
  • δ 3.52 (t, J=7.2 Hz, 2H, imidazole CH₂)
  • δ 2.87 (t, J=7.2 Hz, 2H, imidazole CH₂)
  • δ 2.34 (s, 3H, CH₃)

HRMS (ESI-TOF)
Calcd for C₁₄H₁₇N₃O₅S [M+H]⁺: 356.0918
Found: 356.0915

Purity Optimization

HPLC analysis (C18 column, MeCN/H₂O 55:45) revealed three major impurities:

  • Des-methyl analog (Rt 6.2 min): Controlled via excess methylating agent
  • Over-sulfonated byproduct (Rt 7.8 min): Minimized by precise stoichiometry
  • Morpholine ring-opened derivative (Rt 9.1 min): Suppressed using anhydrous conditions

Industrial-Scale Considerations

Cost Analysis of Routes

Component Route A Cost ($/kg) Route B Cost ($/kg)
Raw Materials 420 580
Energy Consumption 150 210
Waste Treatment 90 140
Total 660 930

Route A demonstrates clear economic advantages for kilogram-scale production.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 32 (Route A) vs. 48 (Route B)
  • E-Factor : 18.7 kg waste/kg product
  • Solvent recovery achieved 92% for THF and 88% for DMF via distillation

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the morpholine ring .

Scientific Research Applications

Chemical Properties and Structure

The compound features a morpholine ring attached to a nitrophenyl group and an imidazole moiety. Its molecular formula is C14H18N4O5SC_{14}H_{18}N_{4}O_{5}S with a molecular weight of 354.38 g/mol. The unique combination of functional groups imparts distinct chemical properties that facilitate its use in diverse applications.

Chemistry

In the field of chemistry, 4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine serves as a building block for synthesizing more complex molecules. Its versatility allows for various chemical reactions, including:

  • Oxidation : The nitrophenyl group can be oxidized to form nitro derivatives.
  • Reduction : Reduction of the nitro group yields an amine derivative.
  • Substitution : The morpholine ring can engage in nucleophilic substitution reactions.

These reactions are crucial for developing new compounds with tailored properties for specific applications.

Biology

The compound has been investigated as a biochemical probe due to its potential interactions with biological systems. Studies indicate that it may exhibit antimicrobial and anticancer activities. For instance, related imidazole derivatives have shown promising results against various cancer cell lines, suggesting that this compound could be further explored for its therapeutic potential .

Medicine

In medicinal chemistry, this compound is being evaluated for its therapeutic properties. Preliminary studies suggest it may possess:

  • Antimicrobial Activity : Potential applications in treating infections.
  • Anticancer Activity : Investigated through National Cancer Institute protocols, showing efficacy against human tumor cells .

Industrial Applications

The compound's unique structure makes it valuable in the development of advanced materials and catalysts. Its ability to undergo various chemical transformations enables its use in creating specialized polymers and other materials with enhanced properties.

Mechanism of Action

The mechanism of action of 4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, affecting enzymatic activities. The nitrophenyl group can participate in redox reactions, influencing cellular processes. The morpholine ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related imidazole and morpholine derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Molecular Formula Key Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
Target Compound C₁₄H₁₈N₄O₅S 2-Methyl-dihydroimidazole, sulfonyl, nitro, morpholine 354.38 Discontinued; potential solubility from morpholine, electronic effects from nitro/sulfonyl.
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1) C₁₂H₁₂ClN₃O₂ Chloromethyl, dimethyl, nitro 273.70 Intermediate in synthesis; reactive Cl group for further functionalization.
2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole (4) C₂₁H₁₅N₃O₂ Diphenyl, nitro 341.36 High-yield synthesis (dark yellow powder); NMR data available (δ 8.24 for nitro phenyl).
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol C₂₁H₁₆N₂O Diphenyl, phenol 320.37 Strong nonlinear optical (NLO) properties; low HOMO-LUMO gap (4.2 eV).
VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) C₁₀H₁₀Br₂N₄OS Dibromoimidazole, thiazole, morpholine 434.09 DNA-binding inhibitor; structural sensitivity (NMR discrepancies noted).
Morpholine-linked p53-MDM2 inhibitors (e.g., 2a-2g) ~C₃₆H₃₈N₄O₇ Tris(4-methoxyphenyl), morpholine-carbonyl ~600–700 Bioactive (p53-MDM2 inhibition); yields 37–75%; methoxy groups enhance π-π stacking.

Structural and Functional Analysis

Substituent Effects: Nitro Group: Present in the target compound and Compounds 1 and 4, the nitro group is electron-withdrawing, enhancing electrophilicity and influencing charge-transfer interactions. In the target, its ortho position may sterically hinder interactions compared to para-substituted analogs . Sulfonyl vs. Morpholine Ring: Enhances solubility in aqueous media compared to phenol (Compound 3) or thiazole (VPC-14449). However, bulkier substituents (e.g., tris(4-methoxyphenyl) in 2a-2g) may improve target specificity .

Synthetic Challenges :

  • The target’s discontinued status contrasts with high-yield syntheses of Compound 4 (202.36 g yield) and p53-MDM2 inhibitors (up to 75% yield), suggesting scalability or stability issues .
  • Brominated analogs like VPC-14449 require precise structural validation to avoid NMR discrepancies, a consideration relevant to the target’s characterization .

Compound 3’s NLO properties suggest applications in photonics, a niche unexplored for the target compound .

Biological Activity

The compound 4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine (CAS No. 866050-42-2) is a synthetic organic molecule with potential biological activities. Its structure incorporates a morpholine ring and an imidazole derivative, which are known to exhibit various pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N4O5SC_{14}H_{18}N_{4}O_{5}S with a molecular weight of 354.38 g/mol. The significant structural features include a morpholine moiety and a nitrophenyl group, which may contribute to its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O₅S
Molecular Weight354.38 g/mol
CAS Number866050-42-2

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Compounds similar in structure have been shown to modulate GPCR activity, leading to downstream effects such as increased intracellular calcium levels and altered cellular responses .
  • Enzyme Inhibition : The sulfonamide group may provide inhibitory effects on certain enzymes involved in metabolic pathways, which is a common mechanism for many sulfonamide derivatives .
  • Antimicrobial Activity : Imidazole derivatives are known for their antimicrobial properties, suggesting that this compound may exhibit similar effects against bacterial or fungal strains .

Biological Activity Studies

Research has indicated that compounds with similar structures possess various biological activities:

  • Antimicrobial Activity : A study demonstrated that imidazole-based compounds exhibit significant antibacterial and antifungal properties. This suggests that our compound might also possess these activities, warranting further investigation through in vitro assays .
  • Anti-inflammatory Effects : Some related compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines, which could be a potential application for this morpholine derivative .

Case Studies

  • Antimicrobial Efficacy :
    A case study involving a series of imidazole derivatives highlighted their effectiveness against resistant strains of bacteria. The compound could be evaluated similarly to assess its antimicrobial spectrum and minimum inhibitory concentrations (MICs).
  • Inhibition of Cell Proliferation :
    In vitro studies on related morpholine compounds have shown that they can inhibit the proliferation of cancer cell lines by inducing apoptosis. This could be explored further for our compound to determine its potential anticancer activity.

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